molecular formula C18H29N3O3 B4575667 N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea

N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea

Cat. No.: B4575667
M. Wt: 335.4 g/mol
InChI Key: WOSAUXFREPNEMM-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea is a useful research compound. Its molecular formula is C18H29N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.22089180 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electronic Properties and Applications

Research by Pichlmaier et al. (2009) explored the electron transfer properties across hydrogen bonds in urea derivatives. Their study provides insights into the electronic interactions within complexes featuring urea ligands, which could be relevant for understanding the electronic properties of N-(3,5-dimethoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea (Pichlmaier, Winter, Zabel, & Záliš, 2009).

Corrosion Inhibition

Mistry et al. (2011) investigated the use of urea derivatives as corrosion inhibitors for mild steel in acidic solutions. This research highlights the potential of this compound and its analogs in protecting metal surfaces against corrosion, a valuable application in industrial settings (Mistry, Patel, Patel, & Jauhari, 2011).

Organic Synthesis and Polymer Chemistry

Pan et al. (1994) reported on the preparation and characterization of new monomers containing N'-2,2,6,6-tetramethyl-4-piperidyl urea for polymer synthesis. This study underscores the compound's role in the development of novel polymeric materials with potentially unique properties (Pan, Lau, Lin, & Tan, 1994).

Molecular Interactions and Complex Formation

Franklin et al. (2008) delved into the reactions of the Re(CO)3(H2O)3(+) synthon with monodentate ligands, including urea derivatives. Their findings contribute to our understanding of complex formation and molecular interactions involving urea-based ligands, relevant for coordination chemistry and catalyst design (Franklin, Herrick, Ziegler, Cetin, Barone, & Condon, 2008).

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3/c1-17(2)10-13(11-18(3,4)21-17)20-16(22)19-12-7-14(23-5)9-15(8-12)24-6/h7-9,13,21H,10-11H2,1-6H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSAUXFREPNEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)NC2=CC(=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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